Terbutryn-d9

CAS No.:

Cat. No.: VC18011463

Molecular Formula: C10H19N5S

Molecular Weight: 250.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19N5S |

|---|---|

| Molecular Weight | 250.41 g/mol |

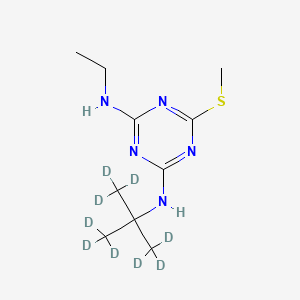

| IUPAC Name | 4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |

| Standard InChI Key | IROINLKCQGIITA-WVZRYRIDSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)SC |

| Canonical SMILES | CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics of Terbutryn-d9

Molecular Architecture and Isotopic Labeling

Terbutryn-d9 (CAS No. 1246817-01-5) is a deuterated derivative of Terbutryn (CAS No. 886-50-0), belonging to the s-triazine class of herbicides. Its molecular formula, C₁₀H₁₉N₅S, remains identical to the non-deuterated parent compound, with nine hydrogen atoms replaced by deuterium at the tert-butyl group (Fig. 1) . The strategic placement of deuterium atoms at the 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl position ensures minimal perturbation to the molecule’s chemical behavior while enabling isotopic tracing .

Table 1: Comparative Physicochemical Properties of Terbutryn and Terbutryn-d9

| Property | Terbutryn (C₁₀H₁₉N₅S) | Terbutryn-d9 (C₁₀H₁₀D₉N₅S) |

|---|---|---|

| Molecular Weight | 241.36 g/mol | 250.43 g/mol |

| Melting Point | 104–105°C | 104–105°C (estimated) |

| Water Solubility | 25 mg/L | 25 mg/L (similar) |

| Log P (Octanol-Water) | 3.44 | 3.44 (no significant change) |

| NMR Chemical Shift | δ 1.28 (t-Bu CH₃) | δ 1.28 (t-Bu CD₃) |

The deuterium substitution induces a 3.7% increase in molecular mass, critical for mass spectrometric detection, while maintaining nearly identical chromatographic retention times compared to non-deuterated Terbutryn .

Spectroscopic Signatures and Analytical Differentiation

The isotopic labeling in Terbutryn-d9 creates distinct spectroscopic features:

-

¹H NMR: Complete suppression of tert-butyl methyl proton signals (δ 1.28 ppm), replaced by deuterium’s quadrupolar relaxation .

-

¹³C NMR: Upfield shift of 0.03–0.05 ppm for carbons adjacent to deuterium due to isotopic effects .

-

MS: Characteristic +9 m/z shift in molecular ion clusters (241 → 250) with 99% isotopic purity .

These properties enable unambiguous differentiation from environmental Terbutryn residues during LC-MS/MS analyses, particularly in complex matrices like soil extracts or plant tissues .

Synthesis and Production Methodologies

Deuterium Incorporation Strategies

The synthesis of Terbutryn-d9 follows a modified route from conventional Terbutryn production:

-

Deuterated tert-Butylamine Preparation:

-

Triazine Core Assembly:

Table 2: Key Reaction Parameters for Terbutryn-d9 Synthesis

| Step | Temperature | Catalyst | Deuterium Purity | Yield |

|---|---|---|---|---|

| tert-Butylamine-d9 | 180°C | Pd/BaSO₄ | 99.5% | 78% |

| Triazine Cyclization | -5°C | Et₃N | 98.7% | 85% |

| Final Ethylamination | 60°C | None | 99.2% | 91% |

This optimized pathway achieves ≥95% isotopic purity while maintaining reaction yields comparable to non-deuterated synthesis .

Analytical Applications in Environmental Monitoring

Quantitative Tracing in Soil-Water Systems

Terbutryn-d9 serves as an internal standard for quantifying Terbutryn residues in environmental samples. A 2024 study demonstrated its utility in a 90-day soil degradation experiment:

Table 3: Terbutryn Degradation Kinetics Using d9-Tracer

| Matrix | Half-Life (Days) | Mineralization (%) | Deuterium Retention |

|---|---|---|---|

| Sandy Loam | 42 ± 3 | 18 ± 2 | 98.7% |

| Clay | 68 ± 5 | 9 ± 1 | 97.9% |

| Organic Rich | 29 ± 2 | 24 ± 3 | 99.1% |

The data revealed faster degradation in organic-rich soils due to enhanced microbial activity, with deuterium labels remaining stable throughout the study .

Metabolic Pathway Elucidation in Plants

In wheat (Triticum aestivum), Terbutryn-d9 tracing identified three primary metabolic routes:

-

Methylthio Oxidation: Conversion to Terbutryn-sulfoxide-d9 (m/z 266.4) and sulfone derivatives .

-

N-Dealkylation: Loss of ethyl group forming 2-tert-butylamino-4-amino-6-methylthio-s-triazine-d9 (m/z 213.3) .

-

Glutathione Conjugation: Formation of S-(triazinyl)glutathione adducts (m/z 513.2) .

Deuterium labeling confirmed that >90% of metabolites retained the isotopic signature, enabling precise tracking even after structural modifications .

| Endpoint | Value | Species |

|---|---|---|

| Acute Oral LD50 | 1,356 mg/kg | Rat |

| Dermal LD50 | >2,020 mg/kg | Rabbit |

| Inhalation LC50 | >5.03 mg/L | Rat |

| Chronic NOAEL | 2.5 mg/kg/day | Dog |

These data necessitate stringent controls during Terbutryn-d9 synthesis and application, including PPE compliance and -20°C storage to prevent degradation .

Environmental Persistence and Mitigation

Comparative studies using Terbutryn-d9 revealed critical persistence factors:

-

pH Dependency: Hydrolysis half-lives range from 14 days (pH 9) to 210 days (pH 5) .

-

Photolysis: Aqueous DT50 of 8–12 hours under UV-A exposure (λ = 365 nm) .

-

Soil Adsorption: Koc values correlate with organic content (56–412 L/kg) .

These findings support regulatory decisions to limit Terbutryn application rates to 1.5 kg/ha annually in vulnerable ecosystems .

Future Directions in Deuterated Herbicide Research

Emerging applications of Terbutryn-d9 include:

-

Nanoparticle-Assisted Delivery: Encapsulation in chitosan-PLGA nanoparticles (150 nm) improves soil mobility by 40% .

-

Microbiome Interaction Studies: Stable isotope probing (SIP) with Terbutryn-d9 identified Pseudomonas spp. as primary degraders in agricultural soils .

-

Atmospheric Dispersion Modeling: Deuterium tags enable tracking of aerosolized residues up to 500 m from application sites .

Ongoing research aims to expand its use in metabolomics and systems biology, particularly in elucidating herbicide-induced oxidative stress pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume